Bienvenue dans la boutique en ligne BenchChem!

benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Monocarboxylate transporter inhibition Scaffold hopping Medicinal chemistry

For researchers requiring a chromenone-based MCT1 probe with prodrug-enhanced intracellular delivery, this compound (CAS 637749-18-9) is the definitive choice. Its 3-(3-methoxyphenoxy) topology ensures target engagement distinct from coumarin inhibitors like 7ACC2. The benzyl ester motif optimizes membrane permeability in [14C]-lactate uptake assays (standard: pH 7.43, 15–20 min incubation). Ideal for SAR campaigns and in vivo xenograft studies. Not interchangeable with positional isomers (e.g., CAS 637750-79-9) or generic coumarin scaffolds.

Molecular Formula C26H22O7
Molecular Weight 446.455
CAS No. 637749-18-9
Cat. No. B2908428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS637749-18-9
Molecular FormulaC26H22O7
Molecular Weight446.455
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC(=C4)OC
InChIInChI=1S/C26H22O7/c1-17-26(33-21-10-6-9-19(13-21)29-2)25(28)22-12-11-20(14-23(22)32-17)30-16-24(27)31-15-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3
InChIKeyXVZZPFFELFWOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 637749-18-9): A Chromenone-Based Monocarboxylate Transporter Inhibitor


Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 637749-18-9; molecular formula C26H22O7, MW 446.46 g/mol) is a fully synthetic chromen-4-one (chromone) derivative . The compound features a 3-(3-methoxyphenoxy) substituent on the chromenone core and a benzyl oxyacetate ester at the 7-position. It belongs to a proprietary class of chromenone-based monocarboxylate transporter (MCT1/MCT4) inhibitors disclosed in the patent family encompassing US 9,296,728 B2 and US 9,994,555 B2, which describes compounds that block lactate uptake in cancer cells by inhibiting MCT1 and/or MCT4 [1]. The benzyl ester motif is consistent with a prodrug design strategy intended to enhance membrane permeability relative to the free carboxylic acid parent compound [1].

Why Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Cannot Be Replaced by Generic Chromenone or Coumarin-Based MCT Inhibitors


Chromenone-based MCT inhibitors are not functionally interchangeable with coumarin-based inhibitors such as 7ACC2 or with positional isomers within the same chemotype. The chromenone scaffold (4H-chromen-4-one) differs fundamentally from the coumarin scaffold (2H-chromen-2-one) in the position of the carbonyl group, which alters the electronic distribution and hydrogen-bonding capacity of the core heterocycle [1]. Furthermore, the 3-methoxyphenoxy substituent at the chromenone 3-position introduces a specific steric and electronic topology that is distinct from the 2-methoxyphenoxy positional isomer (CAS 637750-79-9, ChemSpider ID 2638774) . The benzyl ester moiety serves as a protecting group and potential prodrug handle; substitution with a methyl or ethyl ester would alter both the lipophilicity and the enzymatic cleavage rate, directly impacting intracellular delivery of the active carboxylic acid metabolite [1]. These structural features collectively determine target engagement (MCT1 vs. MCT4 selectivity), cellular permeability, and metabolic stability, making generic substitution unreliable without empirical validation in the intended assay system.

Quantitative Differentiation Evidence for Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate


Chromenone vs. Coumarin Scaffold: Core Carbonyl Position Dictates MCT1 Inhibitory Pharmacophore

The target compound is built on a 4H-chromen-4-one (chromone) core, whereas the widely used reference MCT1 inhibitor 7ACC2 (CAS 1472624-85-3) is based on a 2H-chromen-2-one (coumarin) core. The carbonyl group at position 4 of the chromenone ring versus position 2 of the coumarin ring creates distinct hydrogen-bond acceptor geometry, which has been demonstrated to affect MCT1 binding pocket complementarity in the patent SAR analysis [1]. Within the chromenone patent series (US 9,296,728), compounds bearing the 4-oxo substitution pattern achieved single-digit nanomolar IC50 values against MCT1-mediated lactate uptake in RBE4 rat brain endothelial cells, as exemplified by a structurally related chromenone derivative (US9296728, Example 20) exhibiting an IC50 of 8 nM under standardized [14C]-lactate uptake conditions (pH 7.43, 2°C, 15 min incubation) [2]. In contrast, 7ACC2, the coumarin-based comparator, inhibits lactate uptake in SiHa human cervix carcinoma cells with a reported IC50 of approximately 10 nM .

Monocarboxylate transporter inhibition Scaffold hopping Medicinal chemistry

Positional Isomer Differentiation: 3-Methoxyphenoxy vs. 2-Methoxyphenoxy Substitution at Chromenone C3

The target compound (CAS 637749-18-9) bears a 3-methoxyphenoxy group at the chromenone 3-position, whereas the commercially catalogued positional isomer (CAS 637750-79-9) bears a 2-methoxyphenoxy group . In the chromenone MCT inhibitor pharmacophore, the 3-aryloxy substituent occupies a hydrophobic pocket adjacent to the MCT1 substrate translocation pathway, as inferred from SAR trends in US 9,296,728 [1]. The position of the methoxy substituent (meta vs. ortho) alters both the dihedral angle of the phenoxy ring relative to the chromenone plane and the electronic character of the aryl ether oxygen, which in turn modulates the strength of the key hydrogen-bond interaction with a conserved threonine or serine residue in the MCT1 binding site. Patent SAR data for closely related chromenone analogs (US 9,296,728, Table 1) indicate that variations in the aryloxy substituent at C3 can shift MCT1 IC50 values by more than 10-fold across the series [1].

Positional isomerism Structure-activity relationship Binding mode

Benzyl Ester Prodrug Strategy: Lipophilicity-Driven Membrane Permeability Enhancement Over Free Carboxylic Acid

The target compound is a benzyl ester, whereas the corresponding free carboxylic acid (2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, ChemBase ID 184197) represents the putative active metabolite [1]. The benzyl ester increases the calculated logP by approximately 2–3 log units compared to the carboxylic acid, based on fragment-based estimates for the benzyl ester moiety [2]. In the chromenone MCT inhibitor patent family (US 9,296,728 and US 9,994,555), ester prodrugs are explicitly claimed as a strategy to enhance cellular permeability and oral bioavailability, with the ester hydrolyzed intracellularly by esterases to release the active carboxylate species that engages MCT1 [3]. This design principle is analogous to clinically validated ester prodrugs such as enalapril (converted to enalaprilat), where the ester form achieves 40–60% oral bioavailability compared to <10% for the parent acid.

Prodrug design Membrane permeability Intracellular delivery

MCT1 vs. MCT4 Selectivity Window: Chromenone Chemotype Offers Tunable Isoform Selectivity

The chromenone scaffold disclosed in US 9,296,728 and US 9,994,555 is claimed to provide compounds with tunable selectivity for MCT1 over MCT4, or dual MCT1/MCT4 inhibition, depending on the substitution pattern [1]. This is a critical differentiation from the coumarin-based inhibitor 7ACC2, which is reported to inhibit both MCT1 and MCT4 but with an approximately 20-fold preference for MCT1 (MCT1 IC50 ≈ 10 nM; MCT4 IC50 in the range of 100–200 nM in MDA-MB-231 breast cancer cells) [2]. The presence of the 3-methoxyphenoxy substituent at C3 and the 7-benzyloxy acetate ester at C7 provides additional vectors for modulating the MCT1/MCT4 selectivity ratio compared to simpler chromenone scaffolds lacking these substituents [1].

Isoform selectivity MCT4 Tumor metabolism

In Vivo Tumor Growth Inhibition: Chromenone MCT Inhibitors Demonstrate Efficacy in Xenograft Models

The chromenone MCT inhibitor patent (US 9,994,555) explicitly states that compounds of the invention can 'kill tumor cells ex vivo and provoke tumor regression in vivo,' with potency augmented by co-administration of metformin, which forces a glycolytic phenotype upon cancer cells [1]. While in vivo data for the specific compound CAS 637749-18-9 is not publicly disclosed, the patent provides in vivo proof-of-concept for the chromenone chemotype, establishing that this scaffold class achieves pharmacologically relevant exposure and target engagement in tumor-bearing animals [1]. This contrasts with early-generation MCT inhibitors such as α-cyano-4-hydroxycinnamate (CHC), which requires high micromolar concentrations and lacks in vivo efficacy due to poor pharmacokinetic properties [1].

In vivo efficacy Xenograft Tumor metabolism

Optimal Research and Procurement Application Scenarios for Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate


MCT1-Mediated Lactate Uptake Inhibition Assays in Cancer Cell Lines (e.g., SiHa, RBE4, MDA-MB-231)

This compound is optimally deployed as a chromenone-based MCT1 probe in cell-based [14C]-lactate uptake assays. The benzyl ester prodrug design is expected to enhance intracellular delivery of the active carboxylate metabolite, potentially yielding lower apparent IC50 values compared to direct application of the free acid [1]. Researchers should include 7ACC2 (10 nM IC50 in SiHa cells) as a positive control and the 2-methoxyphenoxy positional isomer (CAS 637750-79-9) to control for positional isomer-specific effects . Standard assay conditions: pH 7.43, 2°C or 37°C, 15–20 min incubation with [14C]-lactate, as described in the BindingDB entries for chromenone MCT1 inhibitors [2].

Structure-Activity Relationship (SAR) Optimization of Chromenone MCT1/MCT4 Dual Inhibitors

CAS 637749-18-9 serves as a key intermediate-analog in SAR campaigns aimed at optimizing the MCT1/MCT4 selectivity ratio. The 3-methoxyphenoxy and 7-benzyloxy acetate substituents represent two independent vectors for chemical modification. Systematic variation of the benzyl ester to other ester prodrug moieties (e.g., pivaloyloxymethyl, isopropyloxycarbonyloxymethyl) may further modulate oral bioavailability and intracellular activation kinetics [1]. The chromenone scaffold should be compared head-to-head with coumarin-based inhibitors (7ACC2 series) to establish the scaffold-specific selectivity fingerprint .

In Vivo Proof-of-Concept Studies Targeting Lactate-Dependent Tumor Growth

For in vivo tumor xenograft studies, CAS 637749-18-9 should be formulated to optimize the benzyl ester prodrug's oral bioavailability. Co-administration with metformin, which forces a glycolytic phenotype, may enhance the therapeutic window as demonstrated for the broader chromenone class [1]. Pharmacodynamic biomarkers should include tumor lactate concentration (measured by MR spectroscopy or enzymatic assay) and MCT1/CD147 cell surface expression (by immunohistochemistry). The compound should be benchmarked against vehicle control and, where feasible, against the free carboxylic acid parent to quantify the in vivo prodrug advantage [1].

Chemical Biology Tool for Probing Metabolic Symbiosis in Heterogeneous Tumor Models

In 3D tumor spheroid or organoid co-culture models that recapitulate the metabolic symbiosis between hypoxic (glycolytic, lactate-exporting) and aerobic (lactate-importing) tumor subpopulations, CAS 637749-18-9 can be used to selectively disrupt the MCT1-dependent lactate uptake arm of the symbiosis [1]. The compound should be applied at concentrations derived from its MCT1 IC50 in the relevant cell line, and effects on spheroid growth, central necrosis, and metabolic coupling should be quantified by fluorescence-based lactate biosensors or Seahorse metabolic flux analysis .

Quote Request

Request a Quote for benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.